Piperazine-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIOZSIHFNEKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276324 | |
| Record name | piperazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10430-90-7 | |
| Record name | piperazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Piperazine 1 Carboxylic Acid and Its Derivatives
Established Synthetic Routes for Piperazine-1-carboxylic Acid Esters and Amides
Traditional methods for the synthesis of this compound derivatives primarily involve the functionalization of the piperazine (B1678402) nitrogens. These well-established routes, including esterification, amidation, and reductive amination, provide reliable access to a wide array of piperazine-based compounds.
Esterification Protocols for this compound
The conversion of carboxylic acids to esters, known as esterification, is a fundamental transformation in organic synthesis. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for preparing esters. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, this would involve reacting it with an appropriate alcohol in the presence of an acid catalyst. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com
A prevalent method for synthesizing this compound esters involves the reaction of a 1-substituted piperazine with a chloroformate ester. For instance, 1-(3'-Chloro-4'-methylphenyl)-piperazine can be reacted with butoxyethyl chloroformate in the presence of a base like triethylamine (B128534) in a solvent such as benzene (B151609) to yield the corresponding piperazine-4-carboxylic acid (β-butoxyethyl) ester. google.com This approach is versatile, allowing for the introduction of various ester groups by selecting the appropriate chloroformate. google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 1-(3'-Chloro-4'-methylphenyl)piperazine | Butoxyethyl chloroformate | Triethylamine | Benzene | 1-(3'-Chloro-4'-methylphenyl)-piperazine-4-carboxylic acid (β-butoxyethyl) ester |
| 1-(3'-Chloro-4'-methylphenyl)piperazine | Chloroethyl chloroformate | Triethylamine | Benzene | 1-(3'-Chloro-4'-methylphenyl)-piperazine-4-carboxylic acid (β-chloroethyl) ester |
| 1-(3'-Chloro-4'-methylphenyl)piperazine | 2-Methyl-5-isobutylphenyl chloroformate | Triethylamine | Benzene | 1-(3'-Chloro-4'-methylphenyl)-piperazine-4-carboxylic acid (2"-methyl-5"-isobutylphenyl) ester |
Table 1: Examples of Esterification Reactions for this compound Derivatives. google.com
Amidation Reactions of this compound
Amidation, the formation of an amide bond, is a crucial reaction in the synthesis of a vast number of biologically active molecules. The synthesis of this compound amides is typically achieved by reacting a piperazine derivative with a carboxylic acid that has been activated. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
For example, various benzoic and cinnamic acids can be coupled with substituted piperazines using EDC.HCl and HOBt in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov This methodology allows for the synthesis of a diverse library of piperazine amides. Another approach involves the reaction of a piperazine with an acyl chloride. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine (B117243) with 4-chlorobenzoyl chloride. researchgate.net
| Carboxylic Acid | Piperazine Derivative | Coupling Agents | Solvent | Product |
| 4-Chlorobenzoic acid | 1-Benzylpiperazine | EDC.HCl, HOBt | DCM/DMF | 1‐benzyl‐4‐(4‐chlorobenzoyl)piperazine |
| 4-Methoxybenzoic acid | 1-Benzylpiperidine | EDC.HCl, HOBt | DCM/DMF | 4-Benzyl-1-(4-methoxybenzoyl)piperidine |
| 4-Methoxycinnamic acid | 1-Benzylpiperidine | EDC.HCl, HOBt | DCM/DMF | (2E)-1-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Table 2: Examples of Amidation Reactions for the Synthesis of Piperazine Amides. nih.gov
Reductive Amination Strategies in this compound Derivative Synthesis
Reductive amination is a powerful two-step method for forming carbon-nitrogen bonds. It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.com This strategy can be adapted for the synthesis of this compound derivatives.
A more direct approach involves the reductive amination of carboxylic acids. nih.gov This process utilizes a silane-mediated amidation followed by a reduction of the resulting amide. For instance, a carboxylic acid can react with an amine in the presence of phenylsilane (B129415) to form an amide, which is then reduced using a catalyst such as zinc acetate (B1210297) (Zn(OAc)₂). nih.govrsc.org This method is applicable to a wide range of amines and carboxylic acids and represents a practical way to achieve N-alkylation. nih.gov In the context of this compound, this would involve reacting it with an amine and a reducing agent system to form a new C-N bond at the carboxylic acid moiety.
Modern Approaches to Piperazine Ring Functionalization
While traditional methods focus on N-functionalization, modern synthetic strategies aim to introduce substituents directly onto the carbon framework of the piperazine ring. These advanced methodologies, such as C-H functionalization and photoredox catalysis, provide access to novel and structurally diverse piperazine derivatives that were previously difficult to synthesize. mdpi.com
Carbon-Hydrogen (C-H) Functionalization Techniques for Piperazine Moieties
Direct C-H functionalization has emerged as a highly attractive strategy for modifying complex molecules, as it avoids the need for pre-functionalized starting materials. nih.govmdpi.com However, the C-H functionalization of piperazines has proven to be challenging due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalyst activity. mdpi.comencyclopedia.pub Despite these difficulties, several successful approaches have been developed. nih.gov
One such method is direct C-H lithiation. For example, N-Boc-protected piperazines can undergo diastereoselective α-C-H lithiation using reagents like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine, followed by trapping with an electrophile. mdpi.com Transition-metal-catalyzed C-H functionalization has also been explored, although progress in this area for piperazines has been slower compared to other N-heterocycles like pyrrolidines and piperidines. nih.gov
Photoredox Catalysis in this compound Derivative Synthesis
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govnsf.gov This technology has been successfully applied to the C-H functionalization of piperazines, providing novel pathways for the synthesis of complex derivatives. nih.govmdpi.com
In one approach, an iridium-based photoredox catalyst is used to generate an α-amino radical from an N-Boc-protected piperazine. mdpi.comencyclopedia.pub This radical can then be coupled with various partners, including electron-deficient arenes (C-H arylation), vinyl sulfones (C-H vinylation), or heteroaryl chlorides (C-H heteroarylation). nih.govmdpi.com More recently, organic photoredox catalysts, such as substituted acridinium (B8443388) salts, have been developed as a greener alternative to transition-metal catalysts for the C-H alkylation of carbamate-protected piperazines. mdpi.comnih.govresearchgate.net These reactions proceed via the coupling of an α-carbamyl radical with α,β-unsaturated carbonyl compounds. mdpi.com
A notable development is the CarboxyLic Amine Protocol (CLAP), which utilizes a photoredox-catalyzed decarboxylative cyclization between an amino-acid-derived diamine and various aldehydes to access diverse C2-substituted piperazines. mdpi.comtcichemicals.com This method can be performed using either an iridium-based catalyst or an organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN). mdpi.comorganic-chemistry.org
| Method | Catalyst Type | Reactants | Product Type |
| C-H Arylation | Iridium photoredox catalyst | N-Boc piperazine, 1,4-dicyanobenzene | α-Aryl-substituted piperazine |
| C-H Vinylation | Iridium photoredox catalyst | N-Boc piperazine, vinyl sulfone | α-Vinyl-substituted piperazine |
| C-H Heteroarylation | Iridium photoredox catalyst | N-Boc piperazine, heteroaryl chloride | α-Heteroaryl-substituted piperazine |
| C-H Alkylation | Organic photoredox catalyst (acridinium salt) | N,N-bis-Boc-piperazine, α,β-unsaturated carbonyl compound | α-Alkyl-substituted piperazine |
| CLAP | Iridium or Organic photoredox catalyst | Amino-acid-derived diamine, aldehyde | C2-substituted piperazine |
Table 3: Overview of Photoredox Catalysis Methods for Piperazine Functionalization. mdpi.comencyclopedia.pubtcichemicals.comorganic-chemistry.org
Stereoselective and Enantiopure Synthesis of this compound Derivatives
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective and enantiopure synthetic routes to this compound derivatives is of paramount importance. These methods aim to control the three-dimensional arrangement of atoms, yielding a specific stereoisomer.
One prominent strategy involves the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov For instance, chiral oxazolidinones, popularized by David A. Evans, can be employed to introduce chirality. Although specific examples for this compound are not abundant in readily available literature, the principle involves attaching the chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.
Another powerful technique is enzymatic resolution . This method utilizes the stereoselectivity of enzymes to separate a racemic mixture. For example, the enzyme alcalase has been successfully used in the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. nih.gov While this example pertains to the 2-carboxy derivative, similar enzymatic strategies could be adapted for the resolution of racemic this compound derivatives.
Asymmetric catalysis offers a more atom-economical approach by employing a chiral catalyst to favor the formation of one enantiomer over the other. Various catalytic systems, often involving transition metals like palladium, have been developed for the asymmetric synthesis of piperazine derivatives. nsf.govscispace.com For example, a palladium-catalyzed carboamination reaction has been described for the asymmetric synthesis of N-aryl-2,6-disubstituted piperazines starting from commercial amino acids. scispace.com While direct catalytic asymmetric synthesis of this compound itself is a developing area, these methodologies provide a strong foundation for future research.
The table below summarizes some approaches to stereoselective synthesis of piperazine derivatives, which could be conceptually applied to this compound synthesis.
| Method | Key Reagent/Catalyst | Substrate Example | Product Configuration | Reference |
| Enzymatic Resolution | Alcalase | methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | (S)-piperazine-2-carboxylic acid | nih.gov |
| Asymmetric Catalysis | Pd2(dba)3 / P(2-furyl)3 | N-aryl-2,6-disubstituted piperazine precursor | Chiral N-aryl-2,6-disubstituted piperazine | scispace.com |
| Chiral Auxiliary | (R)-(-)-phenylglycinol | N-Boc glycine | (R)-(+)-2-methypiperazine | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. whiterose.ac.ukresearchgate.net The application of microwave irradiation to the synthesis of piperazine derivatives has been shown to be highly effective. scispace.com
For the synthesis of this compound derivatives, microwave heating can significantly accelerate the N-acylation of the piperazine ring with a suitable carboxylic acid or its derivative. A comparative study on the synthesis of various heterocyclic compounds, including piperazines, demonstrated that microwave irradiation can reduce reaction times from hours to minutes while often improving yields. whiterose.ac.uk
The following interactive data table illustrates the advantages of microwave-assisted synthesis over conventional heating for representative N-acylation reactions leading to piperazine derivatives.
| Derivative | Method | Reaction Time | Yield (%) | Reference |
| Coumarin-based 1,3,5-triazinyl piperazine | Conventional | 8-18 h | 56-85 | scispace.com |
| Coumarin-based 1,3,5-triazinyl piperazine | Microwave | 6-17 min | 74-94 | scispace.com |
| N-acylated nucleobases | Conventional | 6-18 h | Good | nih.gov |
| N-acylated nucleobases | Microwave | 5 min | High | nih.gov |
Catalyst-Mediated Reactions for Enhanced Efficiency in this compound Production
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In the context of this compound synthesis, catalysts play a crucial role in activating the reactants and facilitating the formation of the desired product.
Various catalysts have been employed to enhance the efficiency of piperazine synthesis. For instance, palladium-based catalysts are widely used in cross-coupling reactions to form C-N bonds, which is a key step in the synthesis of many N-aryl piperazine derivatives. organic-chemistry.org The use of highly active catalysts can lead to lower catalyst loadings, reduced reaction times, and milder reaction conditions, all of which contribute to a more sustainable process.
Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recyclability, further enhancing the green credentials of a synthetic process. nih.gov For example, metal ions supported on polymeric resins have been used to catalyze the synthesis of monosubstituted piperazines. organic-chemistry.org
The efficiency of catalytic systems can be evaluated by metrics such as turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. High TONs and TOFs are indicative of a highly efficient catalytic process.
Sustainable Reagent and Solvent Selection in this compound Chemistry
In the synthesis of this compound derivatives, traditional methods may employ hazardous reagents and volatile organic solvents (VOCs). Sustainable alternatives are actively being explored. For example, the use of photoredox catalysis with organic dyes offers a greener alternative to traditional methods that may rely on toxic heavy metals. mdpi.com This approach utilizes visible light to drive chemical reactions, often under mild conditions.
The selection of solvents is another critical aspect. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of organic reactants in water can be a challenge, strategies such as the use of co-solvents or phase-transfer catalysts can often overcome this limitation. Other green solvents include supercritical fluids like CO2, and bio-derived solvents such as ethanol (B145695) and 2-methyltetrahydrofuran. The use of piperazine itself as a solvent in certain reactions has been reported as an eco-friendly and cost-effective approach. organic-chemistry.org
The principles of green chemistry are continuously guiding the development of new and improved synthetic routes to this compound and its derivatives, leading to more sustainable and efficient manufacturing processes.
Chemical Reactivity and Derivatization Strategies of Piperazine 1 Carboxylic Acid Scaffolds
Functional Group Transformations and Reactivity Profiles of Piperazine-1-carboxylic Acid Derivatives
The reactivity of this compound derivatives is dictated by the interplay of the piperazine (B1678402) ring and the carboxyl group. The N-alkoxycarbonyl group influences the nucleophilicity of the piperazine nitrogens, while the carboxylic acid moiety can undergo a range of transformations typical of this functional group.
Oxidation Reactions of this compound Derivatives
The piperazine ring in N-acyl derivatives is susceptible to oxidation. While direct oxidation of the this compound itself is not extensively documented, related N-substituted piperazines undergo oxidation at the nitrogen and carbon atoms of the heterocyclic ring.
One common oxidation reaction is N-oxidation , where the nitrogen atom of the piperazine ring is oxidized to form an N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. mdpi.com For a this compound derivative, the presence of the electron-withdrawing carboxyl group would likely direct oxidation to the more electron-rich N4-nitrogen if it is unsubstituted or bears an electron-donating group.
Another significant oxidation pathway involves the carbon atoms of the piperazine ring, leading to the formation of piperazine-2,3-diones. e-bookshelf.de This transformation can be achieved using oxidizing agents like mercury-EDTA. e-bookshelf.de The reaction proceeds through the formation of reactive enediamine intermediates. e-bookshelf.de The specific outcomes of such oxidations on this compound derivatives would depend on the substituents on the second nitrogen and the reaction conditions.
| Oxidation Reaction | Reagent | Product Type | Key Features |
| N-Oxidation | Hydrogen Peroxide, Peracids | Piperazine N-oxide | Oxidation occurs at the nitrogen atom. |
| Ring Oxidation | Mercury-EDTA | Piperazine-2,3-dione | Involves oxidation of the ring carbons. |
Reduction Reactions of this compound Derivatives
The carboxylic acid functional group in this compound derivatives can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgucalgary.ca This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. ucalgary.ca Due to the high reactivity of LiAlH₄, it effectively reduces esters, amides, and carboxylic acids to the corresponding alcohols or amines. masterorganicchemistry.com
The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more reactive towards reducing agents than carboxylic acids. However, this can be achieved using specialized reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures.
Furthermore, if the this compound derivative contains other reducible functional groups, such as a nitro group on an aromatic substituent, these may also be reduced depending on the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation can be employed for the reduction of nitro groups or other unsaturated moieties.
| Reactant Functional Group | Reducing Agent | Product Functional Group |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Carboxylic Acid | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde |
| Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine |
Nucleophilic Substitution Reactions Involving this compound Structures
Nucleophilic substitution reactions are fundamental to the derivatization of the this compound scaffold. These reactions can occur at the piperazine nitrogen atoms or at the carbonyl carbon of the carboxylic acid group.
The secondary amine (N4) of this compound can act as a nucleophile, participating in reactions with various electrophiles. N-alkylation and N-arylation are common strategies to introduce substituents at this position. pageplace.de For example, piperazine can act as an efficient nucleophile in substitution reactions with activated aryl halides like pentafluoropyridine. acs.org
The carboxylic acid group can be converted into more reactive derivatives, such as acyl chlorides or esters , which are excellent electrophiles for nucleophilic acyl substitution. masterorganicchemistry.comopenstax.orgyoutube.comyoutube.comyoutube.com Reaction with alcohols in the presence of an acid catalyst or a coupling agent yields esters, while treatment with thionyl chloride or oxalyl chloride affords the corresponding acyl chloride. These activated derivatives can then react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively.
| Electrophile | Nucleophile | Reaction Type | Product |
| Alkyl Halide | Piperazine N4-H | N-Alkylation | N4-Alkyl-piperazine-1-carboxylic acid |
| Aryl Halide | Piperazine N4-H | N-Arylation | N4-Aryl-piperazine-1-carboxylic acid |
| Piperazine-1-carbonyl chloride | Amine | Nucleophilic Acyl Substitution | Piperazine-1-carboxamide |
| Piperazine-1-carbonyl chloride | Alcohol | Nucleophilic Acyl Substitution | This compound ester |
Cross-Coupling Reactions and Advanced Linker Chemistry in this compound Derivatives
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of this compound scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in "advanced linker chemistry," where the this compound moiety serves as a central scaffold to connect different molecular fragments, often in the synthesis of complex bioactive molecules.
Palladium- and copper-catalyzed reactions are commonly employed. For instance, the N-arylation of N-Boc-piperazine (a protected form of piperazine) with aryl halides can be achieved through Buchwald-Hartwig amination (Pd-catalyzed) or Ullmann condensation (Cu-catalyzed). researchgate.net These methods can be adapted for derivatives of this compound, where the carboxylic acid is typically protected as an ester.
Decarboxylative cross-coupling is another innovative strategy where the carboxylic acid group itself is replaced with another functional group. wikipedia.org This reaction involves the coupling of a carboxylic acid with an organic halide in the presence of a metal catalyst, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. wikipedia.org Copper-catalyzed decarboxylative cross-coupling of aryl carboxylic acids has been shown to be an effective method. nih.govrsc.org
The this compound scaffold is also utilized in solid-phase synthesis, where it can be attached to a resin and elaborated through a series of reactions, including cross-coupling, to build complex molecular libraries. acs.orgnih.gov This approach is particularly valuable in drug discovery for the rapid generation of diverse compounds.
Strategic Design of Novel this compound Derivatives
The strategic design of novel this compound derivatives is a cornerstone of modern medicinal chemistry. The scaffold's inherent properties, such as its ability to modulate solubility and basicity, make it a "privileged structure" in drug design. researchgate.netjocpr.comresearchgate.netnih.gov By strategically modifying the carboxylic acid group and the second nitrogen atom, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules to target a wide range of biological receptors and enzymes. nih.govnih.gov
For example, the carboxylic acid can be converted into various amides or esters to interact with specific binding pockets in a target protein. The second nitrogen atom can be functionalized with different aryl or alkyl groups to explore structure-activity relationships and optimize ligand-receptor interactions. This scaffold has been successfully incorporated into a multitude of therapeutic agents, including anticancer, antifungal, and antipsychotic drugs. researchgate.netjocpr.com
Synthesis of Structurally Diverse this compound Ester Derivatives
The synthesis of ester derivatives of this compound is a common and versatile strategy for creating libraries of compounds for biological screening. Esters can serve as protecting groups for the carboxylic acid, as prodrugs, or as key intermediates for further functionalization.
A straightforward method for ester synthesis is the reaction of this compound with an alcohol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acgpubs.org Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.
A variety of ester derivatives have been synthesized, including simple alkyl esters, as well as more complex esters incorporating aryl or heterocyclic moieties. researchgate.net For instance, a range of this compound esters have been prepared for evaluation as potential antidepressant and analgesic agents. researchgate.net The synthesis of 2,3-substituted piperazine-2-acetic acid esters has also been reported, highlighting the ability to introduce stereochemical diversity into the piperazine core. nih.govnih.gov
| Starting Material | Reagents | Product |
| This compound | Alcohol, EDC, DMAP | This compound ester |
| Piperazine-1-carbonyl chloride | Alcohol, Base | This compound ester |
| 1-(alkoxycarbonyl)piperazine | Alkyl Halide, Base | 4-Alkyl-piperazine-1-carboxylic acid ester |
Preparation of this compound Amide Derivatives with Varied Substituents
The synthesis of amide derivatives from this compound is a fundamental strategy for creating diverse molecular structures. This is typically achieved through standard amide coupling reactions, where the carboxylic acid group is activated to react with a primary or secondary amine. Common coupling agents used in these syntheses include carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(Dimethylamino)pyridine (DMAP). nih.govacgpubs.org The choice of solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), depends on the solubility of the reactants. nih.gov
The general procedure involves activating the carboxylic acid with the coupling reagents, followed by the addition of the desired amine. The reaction mixture is typically stirred at room temperature for a period ranging from several hours to a day to ensure completion. nih.gov This methodology allows for the introduction of a wide array of substituents onto the amide nitrogen, leading to a library of derivatives with varied electronic and steric properties.
For instance, piperazine-functionalized materials can be derivatized with carboxylic acids using precursors like bromoacetic acid or succinic anhydride (B1165640) to create nanocarriers for drug delivery. nih.gov While this example involves creating the carboxylic acid derivative itself, the underlying principle of forming a new bond at the piperazine nitrogen is analogous to the derivatization strategies used to build complex molecules. The robust nature of amide bond formation allows for the synthesis of numerous derivatives, as exemplified by the preparation of piperazine amides from various benzoic and cinnamic acids. nih.gov
The table below summarizes representative conditions for the synthesis of piperazine amide derivatives, which are analogous to the derivatization of this compound.
Table 1: Synthesis Conditions for Piperazine Amide Derivatives
| Carboxylic Acid Precursor | Amine/Piperazine Derivative | Coupling Agents | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | 1-Benzylpiperazine | EDC.HCl, HOBt | DCM/DMF | N-Benzoyl piperazine derivative | nih.gov |
| Cinnamic Acid | 1-Phenylpiperazine | EDC.HCl, HOBt | DCM/DMF | N-Cinnamoyl piperazine derivative | nih.gov |
| Chromone-2-carboxylic acid | Phenyl/benzyl piperazine derivatives | EDC.HCl, DMAP | DCM | Chromone-2-carboxamide derivative | acgpubs.org |
Utilization of Substituted this compound as Building Blocks for Complex Molecules
Substituted this compound scaffolds are valuable building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. mdpi.com The piperazine ring is a privileged structure found in numerous biologically active compounds and approved drugs. mdpi.comnih.gov By using a this compound derivative, chemists can incorporate this important motif into a larger molecular framework. The carboxylic acid function provides a convenient handle for further chemical modifications, typically through amide bond formation.
A key strategy involves using a protected form of piperazine, such as 1-Boc-piperazine, which can be considered a synthetic equivalent of a this compound derivative. This protected building block can be coupled with complex carboxylic acids. For example, in the synthesis of derivatives of the natural product 18β-glycyrrhetinic acid, 1-Boc-piperazine is amidated with the acid. nih.gov The Boc (tert-butyloxycarbonyl) protecting group can then be removed under acidic conditions to yield the free piperazinyl amide, which can be further functionalized if desired. This multi-step approach prevents side reactions, such as the formation of bis-amides, that can occur when using unprotected piperazine. nih.gov
The piperazine moiety is also a key component in the synthesis of targeted therapies for cancer. For instance, N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide is a crucial intermediate in the synthesis of the antileukemic agent imatinib. researchgate.net The synthesis of this intermediate involves coupling a substituted aniline (B41778) with a benzoyl chloride derivative that already contains the 4-methylpiperazine unit, showcasing how a pre-functionalized piperazine building block is incorporated into the final complex structure. researchgate.net
The following table illustrates examples of complex molecules synthesized using this compound derivatives or their synthetic equivalents as building blocks.
Table 2: Examples of Complex Molecules Derived from Piperazine Building Blocks
| Piperazine Building Block | Reactant | Complex Molecule/Intermediate | Therapeutic Area/Application | Reference |
|---|---|---|---|---|
| 1-Boc-piperazine | 3-Acetyl-18β-glycyrrhetinic acid | Piperazinyl amide of 18β-glycyrrhetinic acid | Synthetic Chemistry | nih.gov |
| 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride | 4-Methyl-3-nitroaniline | N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide | Intermediate for Imatinib (Anticancer) | researchgate.net |
| 1-Piperonyl piperazine | Benzoic acid | 4-(benzo nih.govacgpubs.orgdioxol-5-ylmethyl) piperazine amide derivative | Anticancer Research | ijpsr.com |
Applications of Piperazine 1 Carboxylic Acid Derivatives in Interdisciplinary Research
Pharmaceutical Development and Drug Discovery Utilizing Piperazine-1-carboxylic Acid Scaffolds
The this compound scaffold is a significant pharmacophore in medicinal chemistry due to its versatile nature. chemimpex.comresearchgate.net Its derivatives have been extensively explored in pharmaceutical research, leading to the development of a wide array of therapeutic agents. researchgate.netnih.gov The unique structural features of this compound allow for facile modification, enabling the synthesis of diverse compound libraries for drug discovery. chemimpex.com
Role as Key Intermediates in Pharmaceutical Synthesis
This compound and its esters serve as crucial building blocks in the synthesis of complex pharmaceutical molecules. chemimpex.comgoogle.com The presence of two nitrogen atoms, one of which is acylated, provides a handle for selective chemical transformations, making it a valuable synthon. nih.gov For instance, tert-butyl esters of this compound have been described as key chemical intermediates in the synthesis of various compounds. google.com The synthesis of monosubstituted piperazine (B1678402) derivatives can be achieved through a one-pot, one-step procedure involving the in-situ formation of a piperazine-1-ium cation, which can then react with various electrophiles. nih.gov This straightforward synthetic accessibility makes this compound derivatives attractive starting materials for drug development programs.
Development of Bioactive Molecules Incorporating this compound
The incorporation of the this compound moiety into various molecular frameworks has led to the discovery of numerous bioactive molecules. nih.gov Researchers have synthesized and evaluated a wide range of these derivatives for diverse biological activities. researchgate.netnih.gov For example, esters of this compound have been shown to possess antidepressant and analgesic activities. google.com Furthermore, the this compound scaffold has been utilized in the development of agents with anti-infective, anti-carcinogenic, and anxiolytic properties. nih.gov The inherent properties of the piperazine ring, such as its ability to improve the pharmacokinetic profile of a drug candidate, contribute to its prevalence in bioactive molecule design.
Therapeutic Agent Classes Featuring this compound Moieties
The versatility of the this compound scaffold is evident in the broad spectrum of therapeutic classes that feature this structural motif. google.comapjhs.comresearchgate.net Its derivatives have been successfully developed into agents targeting a variety of diseases.
Derivatives of this compound have shown significant promise in the treatment of neurological disorders. researchgate.netsilae.it Esters of this compound have demonstrated useful antidepressant activity in preclinical models. google.com The piperazine moiety is a common substructure in many marketed antidepressants, and its presence is often associated with favorable central nervous system (CNS) pharmacokinetic properties. nih.gov Additionally, certain piperazine derivatives have been investigated for their anxiolytic-like effects. silae.itnih.gov
Below is a table of selected this compound derivatives with reported activity in neurological disorders:
| Compound Name/Reference | Structure/Description | Reported Activity |
| Esters of this compound google.com | Esters of this compound | Antidepressant and analgesic activity |
| LQFM-008 nih.gov | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Anti-nociceptive and anti-inflammatory effects |
| Arylpiperazine derivatives nih.gov | N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide | Anxiolytic effects |
The this compound scaffold has been incorporated into molecules with potent antimicrobial and antiviral activities. nih.govgoogle.comnih.govapjhs.comnih.govnih.gov Numerous studies have reported the synthesis and evaluation of piperazine derivatives against a range of bacterial and fungal pathogens. apjhs.comnih.govnih.govresearchgate.net For instance, certain piperazine derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. nih.gov In the realm of antiviral research, piperazine-containing compounds have been developed as inhibitors of various viruses, including human immunodeficiency virus (HIV) and rhinoviruses. nih.gov
The following table summarizes some this compound derivatives with antimicrobial or antiviral activity:
| Compound/Derivative Class | Target Organism/Virus | Key Findings |
| Dihydroxyindole-2-carboxylic acid derivatives with a bis-propyl-piperazine linker | HIV-1 | Significant inhibition of reverse transcriptase associated ribonuclease (RNase) and HIV-1 integrase. |
| Piperazine-1-yl-pyrimidine derivatives | HIV-1 | Act as reverse transcriptase inhibitors. |
| Phenazine-1-carboxylic piperazine derivatives nih.gov | Fungal phytopathogens | Exhibited potent in vitro fungicidal activities against a range of fungi. |
| N-alkyl and N-aryl piperazine derivatives nih.gov | Bacteria and Fungi | Showed significant activity against bacterial strains. |
| Piperazine-containing ciprofloxacin (B1669076) dimers nih.gov | Resistant bacteria | Potent antimicrobial agents against resistant or multidrug-resistant strains. |
The this compound moiety is a privileged structure in the design of anticancer agents. nih.govgoogle.comapjhs.com A number of FDA-approved anticancer drugs contain a piperazine ring. researchgate.net Derivatives incorporating this scaffold have demonstrated cytotoxic effects against various cancer cell lines. nih.govmdpi.com The introduction of a piperazine moiety into natural product scaffolds has also been shown to significantly improve their antitumor activity. nih.gov For example, certain vindoline (B23647) derivatives containing N-substituted piperazines have shown potent cytotoxic activity. mdpi.com
Here are some examples of research findings on this compound derivatives as anticancer agents:
| Derivative Class | Cancer Cell Lines | Research Finding |
| Piperazine-containing pentacyclic triterpene derivatives nih.gov | MCF-7, HeLa, and A549 | Showed promising antitumor activity with IC50 values in the low micromolar range. |
| Quinoxalinyl–piperazine derivatives mdpi.com | Breast, skin, pancreas, and cervix cancer cells | Inhibited the proliferation of several cancer cell lines. |
| Vindoline derivatives with N-substituted piperazines mdpi.com | Various human cancer cell lines | Exhibited outstanding cytotoxic activity with GI50 values often below 2 µM. |
| Piperazine-functionalized SBA-15 nanorods nih.gov | Not specified | Used as nanocarriers for the anticancer drug gemcitabine (B846), enhancing its loading. |
Anti-inflammatory and Analgesic Agentschemimpex.comnih.gov
Derivatives of this compound have emerged as promising candidates in the development of new anti-inflammatory and analgesic drugs. nih.govresearchgate.net The piperazine scaffold is recognized for its presence in various biologically active compounds, and its modification into carboxylic acid derivatives has led to the discovery of molecules with significant therapeutic potential. nih.gov Researchers are particularly interested in these compounds for their ability to modulate pain and inflammation pathways. chemimpex.com
One notable derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has been investigated for its anti-nociceptive and anti-inflammatory properties. nih.govresearchgate.net Studies using various animal models have demonstrated its efficacy. In the formalin test, which assesses pain responses, LQFM-008 significantly reduced licking time in both the initial neurogenic phase and the later inflammatory phase. nih.gov Furthermore, in tests measuring response to thermal pain (tail flick and hot plate tests), the compound increased the latency to the thermal stimulus, indicating a central analgesic effect. nih.govresearchgate.net
The anti-inflammatory activity of LQFM-008 was confirmed in a carrageenan-induced paw edema model, where it reduced swelling at multiple time points. nih.gov The compound was also shown to decrease cell migration and protein exudation in a carrageenan-induced pleurisy test, further supporting its anti-inflammatory action. nih.govresearchgate.net Research suggests that the analgesic and anti-inflammatory effects of LQFM-008 are mediated, at least in part, through the serotonergic pathway. nih.gov
Table 1: Effects of LQFM-008 in Pain and Inflammation Models
| Test Model | Effect Observed |
|---|---|
| Formalin Test | Reduced licking time in both neurogenic and inflammatory phases. nih.gov |
| Tail Flick & Hot Plate | Increased latency to thermal stimulus. nih.gov |
| Carrageenan-Induced Paw Edema | Reduced edema at doses of 15 and 30 mg/kg. nih.govresearchgate.net |
Antiparasitic Agentsdrugbank.com
The piperazine nucleus is a well-established pharmacophore in the design of antiparasitic drugs, with piperazine citrate (B86180) being a known anthelmintic that paralyzes parasites, leading to their expulsion. drugbank.comrhhz.net Building on this foundation, derivatives of this compound are being explored for activity against a range of parasites. The core structure is a key building block in synthesizing novel agents to combat parasitic infections. acs.org
Recent research has focused on developing 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, which incorporate the piperazine moiety, as active agents against Toxoplasma gondii, the parasite responsible for toxoplasmosis. acs.org Structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the quinazolin-4(3H)-one ring are crucial for anti-T. gondii activity. Two compounds from this series, 11 and 25 , demonstrated notable efficacy with IC50 values of 6.33 µM and 5.94 µM, respectively. acs.org Importantly, they also showed low cytotoxicity, indicating a degree of selectivity for the parasite over host cells. acs.org Further investigation into the mechanism of action showed that these compounds could inhibit both the invasion of host cells by the parasite and its subsequent replication. acs.org
Table 2: Anti-Toxoplasma gondii Activity of Selected Piperazine Derivatives
| Compound | IC50 (µM) | CC50 (µM) |
|---|---|---|
| 11 | 6.33 | 285 |
| 25 | 5.94 | 59.2 |
Agrochemical Formulations Derived from this compound
Development of Pest Control Solutions
This compound and its derivatives serve as important intermediates in the formulation of modern agrochemicals designed for effective pest control. chemimpex.com The versatility of the piperazine ring allows it to act as a linker, connecting different active substructures to create novel pesticides. rhhz.net In the field of insecticides, piperazine is used to incorporate pharmacophores from existing pesticide classes, such as neonicotinoids. This has led to the synthesis of N-alkyl-substituted piperazine neonicotinoid derivatives with insecticidal properties. rhhz.net The use of compounds like this compound ethyl ester in agrochemical formulations aims to provide solutions for pest management that may offer an improved environmental profile compared to some traditional chemicals. chemimpex.com
Synthesis of Fungicidal Agents
A significant area of agrochemical research involving this compound derivatives is the synthesis of potent fungicidal agents. nih.gov These efforts often involve combining the piperazine structure with other known antifungal scaffolds. One successful approach has been the derivatization of Phenazine-1-carboxylic acid (PCA), a natural product with known fungicidal properties, by introducing a piperazine substructure. nih.govtandfonline.comresearchgate.net
This synthetic strategy has yielded a series of phenazine-1-carboxylic piperazine derivatives with enhanced antifungal activity. nih.gov In vitro testing of these novel compounds against a panel of common plant pathogenic fungi demonstrated that many derivatives possess greater potency than the parent compound, PCA. tandfonline.com For example, compound 5r from one study exhibited superior activity against all tested fungi, including Rhizoctonia solani, Alternaria solani, and Fusarium oxysporum. nih.govtandfonline.com The structure-activity relationship analysis from these studies indicates that the introduction of the piperazine moiety is a viable strategy for optimizing and discovering new, eco-friendly fungicides. nih.govresearchgate.net
Table 3: Fungicidal Activity (EC50 in µM) of PCA and a Piperazine Derivative (5r)
| Pathogenic Fungi | EC50 of PCA (µM) | EC50 of Compound 5r (µM) |
|---|---|---|
| Rhizoctonia solani | 33.2 | 24.6 |
| Alternaria solani | 81.5 | 42.9 |
| Fusarium oxysporum | 186.5 | 73.7 |
| Fusarium graminearum | 176.4 | 73.8 |
Polymer Science and Advanced Materials Applications of this compound Derivativesnih.gov
Production of Specialty Polymers with Enhanced Properties
Beyond medicine and agriculture, derivatives of this compound are utilized in polymer science and materials chemistry. chemimpex.com this compound ethyl ester is employed in the production of specialty polymers, contributing to materials with enhanced mechanical properties and greater thermal stability. chemimpex.com
The functional groups of piperazine carboxylic acid derivatives make them suitable for modifying existing polymers to create advanced materials with specific functionalities. For instance, piperazine-2-carboxylic acid has been used to functionalize a biopolymer adsorbent. aidic.it In this application, amide linkages are formed between the amine group of the biopolymer and the carboxyl group of the piperazine derivative. aidic.it This modification introduces highly reactive amine groups from the piperazine ring into the polymer structure. The resulting material showed thermal stability up to 190 °C and demonstrated an enhanced capacity for CO2 adsorption, highlighting its potential use in carbon capture applications. aidic.it This research illustrates how piperazine carboxylic acid derivatives can serve as building blocks for creating functional materials with tailored properties for environmental and industrial uses.
Functionalized Mesoporous Silica (B1680970) as Nanocarriers for Drug Delivery
The development of advanced drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. Functionalized mesoporous silica nanoparticles (MSNs) have emerged as promising nanocarriers due to their high surface area, tunable pore size, and biocompatibility. This compound derivatives have been instrumental in modifying the surface of these nanoparticles to improve drug loading and control release kinetics.
In one study, piperazine-functionalized SBA-15 nanorods, a type of mesoporous silica, were synthesized and further modified to create carboxylic acid derivatives on their surface. nih.gov These modifications were achieved using precursors like bromoacetic acid and succinic anhydride (B1165640). nih.gov The resulting materials were then evaluated as nanocarriers for the anticancer drug gemcitabine. nih.gov
Research findings indicated that the surface functionalization with carboxylic acid groups significantly increased the interaction between the silica carrier and the gemcitabine molecules. nih.gov This enhanced interaction led to a higher drug loading capacity compared to the unmodified or piperazine-only functionalized nanorods. nih.gov Specifically, the carboxylic acid-modified samples demonstrated the highest loading content, with a maximum of approximately 36% by weight achieved when succinic anhydride was used as the precursor. nih.gov Furthermore, the surface modifications resulted in a significantly slower and more controlled release of the drug, a desirable characteristic for sustained-release formulations. nih.gov
| Functional Group | Key Finding | Maximum Drug Loading (wt. %) | Reference |
|---|---|---|---|
| Piperazine | Increased interaction with gemcitabine compared to unmodified SBA-15. | Not specified as maximum | nih.gov |
| Piperazine-Carboxylic Acid (from bromoacetic acid) | Higher loading content due to strong interaction with the drug. | Not specified as maximum | nih.gov |
| Piperazine-Carboxylic Acid (from succinic anhydride) | Demonstrated the highest drug loading capacity among the tested materials. | ~36% | nih.gov |
Analytical Chemistry Methodologies Utilizing this compound Derivatives
In analytical chemistry, derivatization is a key strategy to improve the detection and quantification of analytes that may otherwise exhibit poor analytical signals. Piperazine derivatives have been developed as effective reagents for this purpose, particularly in the field of proteomics.
Piperazine-based derivatives have been successfully employed for the derivatization of carboxyl groups in peptides to enhance their detection in mass spectrometry. nih.gov Since the piperazine moiety itself lacks a strong chromophore, it is often modified with other groups to create a potent derivatizing agent. jocpr.comresearchgate.net In proteomics, identifying and quantifying peptides is crucial. Certain piperazine derivatives can react with the C-terminal carboxylic acid of peptides, effectively "tagging" them.
One study investigated several piperazine-based compounds, including 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP), for derivatizing peptides. nih.gov The derivatization reaction, facilitated by coupling agents, achieved high yields of over 94%. nih.gov The key finding was that peptides derivatized with 2-PP and 2-PMP showed significantly improved ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov This signal enhancement allows for the highly sensitive determination of peptides, which is critical for comprehensive proteome analysis. nih.gov This method proved particularly effective for detecting peptides with low molecular weight and high isoelectric point (pI) values, which can be challenging to analyze otherwise. nih.gov
Biochemical and Proteomics Research Applications of this compound
The structural motif of this compound is a key component in a multitude of compounds designed for biochemical and proteomics research, enabling detailed studies of enzymes, receptors, and proteins.
Piperazine derivatives are prominent in the study of enzyme inhibition, where they serve as scaffolds for designing potent and selective inhibitors for various therapeutic targets.
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL): Piperazine carboxamides and carbamates have been identified as potent inhibitors of FAAH and MAGL, two key enzymes in the endocannabinoid system. Certain derivatives act as selective inhibitors or as dual inhibitors of both enzymes at nanomolar concentrations.
Cholinesterases: In the context of Alzheimer's disease research, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (compound 7b), showed exceptionally potent and selective inhibition of BChE with a Ki value of 1.6 nM. Another compound from the free carboxylic acid series, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (compound 4c), was the most active against AChE, displaying a Ki of 10.18 µM.
| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Ki) | Significance |
|---|---|---|---|
| Piperazine Carboxamides/Carbamates | FAAH / MAGL | Nanomolar concentrations | Potential therapeutic for various disorders. |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | Selective AChE inhibitor. |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 nM | Potent and selective BChE inhibitor. |
The piperazine scaffold is frequently used to develop ligands that can bind to specific biological receptors, making them valuable tools for studying receptor function and for developing new drugs.
Histamine (B1213489) H3 and Sigma-1 Receptors: Certain piperazine derivatives have been shown to possess high affinity for both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). Molecular modeling and binding assays have been used to understand the structure-activity relationships, identifying key interactions responsible for their high affinity. The dual antagonism of these receptors is a promising strategy for developing novel pain therapies.
NMDA and Kainate Receptors: N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been found to act as antagonists at both N-methyl-D-aspartate (NMDA) receptors and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors. These derivatives can display selectivity for specific subunits of these receptors, such as GluN2C/D subunits of the NMDA receptor and GluK1-containing kainate receptors. This dual antagonism may have therapeutic benefits in various neurological disorders.
| Derivative Class | Target Receptors | Binding Affinity (Ki) | Potential Application |
|---|---|---|---|
| Piperazine derivatives | Histamine H3 (hH3R) & Sigma-1 (σ1R) | Low nanomolar (e.g., 37.8 nM for hH3R, 51.8 nM for σ1R) | Antinociceptive agents (pain relief). |
| N1-substituted cis-piperazine-2,3-dicarboxylic acids | NMDA (GluN2C/D) & Kainate (GluK1) | Subtype-selective antagonism | Treatment of neurological disorders. |
In proteomics, the chemical modification of proteins and peptides is essential for their study. Piperazine derivatives serve as reagents for labeling peptides to improve their analytical detection. As discussed previously (Section 4.4.1), piperazine-based reagents like 1-(2-pyridyl)piperazine (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) are used to derivatize the C-terminal carboxyl groups of peptides. nih.gov
This modification acts as a label that enhances the ionization of the peptide during mass spectrometry analysis. nih.gov This labeling strategy is a critical application in proteomics research, as it facilitates the confident identification of proteins from complex biological samples, such as rat brain protein digests. nih.gov By improving the detection of otherwise low-signal peptides, these piperazine reagents enable a more thorough and sensitive analysis of the proteome. nih.gov
Molecular Mechanisms of Action and Biological Target Interactions of Piperazine 1 Carboxylic Acid Derivatives
Elucidation of Specific Receptor Binding Profiles
The piperazine (B1678402) core is a common scaffold in many centrally acting agents, enabling these molecules to bind to various receptors within the central nervous system.
Piperazine derivatives are well-documented modulators of G-protein coupled receptors (GPCRs), the largest family of membrane receptors. nih.govyoutube.com These receptors are crucial for transducing extracellular signals into intracellular responses. nih.gov The arylpiperazine structure, in particular, is a versatile template for designing ligands that target aminergic GPCRs. nih.gov The interaction is often anchored by a strong bond between a nitrogen atom in the piperazine ring and a highly conserved aspartate residue within the transmembrane domain of the receptor. nih.govnih.gov This interaction is a key feature for the affinity of these compounds to various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov The flexibility and substitution patterns on the piperazine ring and its appendages allow for fine-tuning of affinity and selectivity for different GPCR subtypes. nih.gov
A significant number of piperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, making them relevant for conditions like psychosis and autism spectrum disorder. nih.govijrrjournal.com The long-chain arylpiperazine scaffold is a privileged structure for targeting these neurotransmitter systems. nih.gov For instance, certain derivatives show varied affinities for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. nih.gov The nature of the aryl group, the length of the linker chain, and the terminal fragments all influence the binding profile. nih.gov Molecular docking studies reveal that the piperazine moiety typically forms a crucial hydrogen bond with a conserved aspartate residue in the third transmembrane helix of these receptors. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 9b | 5-HT1A | 23.9 |
| 5-HT2A | 39.4 | |
| 5-HT7 | 45.0 | |
| 12a | 5-HT1A | 41.5 |
| 5-HT2A | 315 | |
| 5-HT7 | 42.5 | |
| D2 | 300 |
This table presents the binding affinities of select arylpiperazine derivatives for various serotonin and dopamine receptors, illustrating their potential as modulators of these neurotransmitter systems. nih.gov
Piperazine-1-carboxylic acid derivatives have been investigated as antagonists of the histamine (B1213489) H3 receptor (H3R). nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. nih.govwikipedia.org Antagonism of this receptor can increase the release of neurotransmitters like acetylcholine, dopamine, and serotonin, which is a mechanism of interest for cognitive disorders. nih.gov Certain piperazine derivatives have been identified that exhibit high affinity for the H3R, often in the low nanomolar range. nih.gov
The sigma-1 receptor (S1R) has emerged as an important target for piperazine derivatives. nih.govnih.gov The S1R is a unique chaperone protein that modulates various neurotransmitter systems. nih.gov Notably, some compounds have been developed that exhibit dual-target activity, acting as antagonists for both the H3R and the S1R. nih.govacs.org This dual activity may offer a synergistic therapeutic effect. acs.org The affinity for sigma receptors can be modulated by structural modifications, such as replacing a piperazine ring with a piperidine (B6355638) ring, which can significantly alter the affinity for S1R while having a lesser effect on H3R affinity. nih.govacs.org
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Compound 13 | hH3R | 37.8 |
| σ1R | 51.8 | |
| Compound 16 | hH3R | 12.7 |
| σ1R | 37.8 | |
| Compound 11 | hH3R | 6.2 |
| σ1R | 4.41 | |
| σ2R | 67.9 |
This table showcases the binding affinities of specific piperazine derivatives for human histamine H3 receptors (hH3R) and sigma receptors (σ1R, σ2R), highlighting compounds with dual-target profiles. nih.gov
Derivatives of piperazine have been identified as potent and selective antagonists of the human neurokinin-1 (NK1) receptor. nih.govdrugs.com The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain, inflammation, and emesis. nih.govwikipedia.org For example, the diacylpiperazine derivative L-161,664 inhibits the binding of Substance P to the human NK1 receptor with an IC50 of 43 nM. nih.gov This compound acts as a competitive antagonist, decreasing the apparent affinity of the receptor for Substance P without altering the maximal response. nih.gov This mechanism makes NK1 receptor antagonists a subject of interest for conditions like chemotherapy-induced nausea and vomiting. wikipedia.org
Enzymatic Inhibition and Modulatory Effects
Beyond receptor binding, this compound derivatives can also exert their effects by inhibiting enzymes. A notable example is their activity against enzymes of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net These enzymes are responsible for the degradation of endocannabinoids. Inhibition of FAAH and/or MAGL can lead to increased endocannabinoid levels, which has potential therapeutic implications. nih.gov Some piperazine carboxamides and carbamates have been developed as potent and selective inhibitors of FAAH or MAGL, or as dual inhibitors of both enzymes, with activity in the nanomolar range. nih.govresearchgate.net Additionally, other piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov For instance, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid demonstrated potent inhibitory activity against BChE with a Ki value of 1.6 nM. nih.gov
| Compound | Target Enzyme | Inhibitory Potency (Ki) |
| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10.18 ± 1.00 µM |
| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 1.6 ± 0.08 nM |
This table displays the inhibitory potency of specific piperazine-2-carboxylic acid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition
This compound derivatives, particularly those containing a urea (B33335) functional group, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). aacrjournals.org FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide (B1667382). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
The primary mechanism of FAAH inhibition by these piperazine derivatives is through covalent modification of the enzyme's active site. aacrjournals.org Specifically, these compounds act as covalent inhibitors by carbamylating the catalytic serine residue (Ser241) within the FAAH active site. nih.gov This process involves a nucleophilic attack from the serine residue on the carbonyl group of the piperazine urea, leading to the formation of a stable, covalent enzyme-inhibitor adduct. aacrjournals.org This irreversible inhibition effectively deactivates the enzyme. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) simulations have suggested that the binding of piperidine/piperazine ureas within the FAAH active site induces a conformational change in the inhibitor. This distortion twists the amide bond and leads to a partial pyramidalization at the amide nitrogen, which facilitates the nucleophilic attack by Ser241 and the subsequent formation of the covalent bond. aacrjournals.org
Several potent piperazine-based FAAH inhibitors have been developed. For instance, compounds like PF-465 have been shown to completely inhibit both mouse and human FAAH. nih.gov Another example, JNJ-1661010, has demonstrated efficacy in models of acute and neuropathic pain through ex vivo inhibition of brain FAAH and elevation of anandamide levels. nih.gov
| Compound | Target | Mechanism of Action | Observed Effect |
| Piperidine/piperazine aryl ureas | Fatty Acid Amide Hydrolase (FAAH) | Covalent carbamylation of catalytic Ser241 | Inhibition of FAAH activity |
| PF-465 | Mouse and Human FAAH | Covalent inhibition | Complete inhibition of FAAH |
| JNJ-1661010 | Brain FAAH | Inhibition of FAAH | Elevation of anandamide, efficacy in pain models |
Carboxylesterase Inhibition (e.g., hiCE, rCE)
This compound derivatives have also been investigated as inhibitors of carboxylesterases (CEs), such as human intestinal carboxylesterase (hiCE) and rabbit liver carboxylesterase (rCE). aacrjournals.org Carboxylesterases are crucial enzymes in the metabolism of many ester-containing drugs. aacrjournals.org The ability to selectively inhibit these enzymes can be therapeutically beneficial, for instance, in modulating the activation of prodrugs.
Research has identified specific this compound derivatives that exhibit inhibitory activity against hiCE and rCE. For example, 4-(furan-2-carbonyl)-piperazine-1-carboxylic acid 4-nitrophenyl ester was found to be a more potent inhibitor of hiCE than rCE. aacrjournals.org Conversely, 4-[(4-chlorophenyl)-phenylmethyl]-piperazine-1-carboxylic acid 4-nitrophenyl ester demonstrated greater potency against rCE compared to hiCE. aacrjournals.org
Kinetic analyses have revealed that the inhibitory constants (Ki) of these selective inhibitors can differ significantly between the two enzymes, with some compounds showing a 6- to 10-fold difference in selectivity. aacrjournals.org This selectivity is crucial for developing targeted therapeutic strategies. For example, selective inhibition of hiCE could potentially mitigate the gastrointestinal side effects of certain anticancer prodrugs that are activated by this enzyme. aacrjournals.org
| Compound | Target Enzyme | Inhibition Specificity | Ki Value |
| 4-(furan-2-carbonyl)-piperazine-1-carboxylic acid 4-nitrophenyl ester | hiCE, rCE | More potent against hiCE | - |
| 4-[(4-chlorophenyl)-phenylmethyl]-piperazine-1-carboxylic acid 4-nitrophenyl ester | hiCE, rCE | More potent against rCE | - |
| Selective hiCE/rCE inhibitors | hiCE vs. rCE | 6- to 10-fold difference | - |
Kinase Inhibition
The piperazine scaffold is a common feature in a multitude of kinase inhibitors, and derivatives of this compound are no exception. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov
Piperazine derivatives have been shown to inhibit a wide array of kinases, including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov For example, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors. nih.gov Compounds from this series, such as 9h, 11d, 11e, and 13c, displayed potent inhibitory activity against CDK2 with IC50 values in the nanomolar range, comparable to the reference standard staurosporine. nih.gov
The mechanism of kinase inhibition by these compounds often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The diversity of the piperazine scaffold allows for modifications that can confer selectivity for specific kinases. nih.gov
| Compound/Derivative Series | Target Kinase | IC50 Value |
| 3-(piperazinylmethyl)benzofuran derivative 9h | CDK2 | 40.91 nM |
| 3-(piperazinylmethyl)benzofuran derivative 11d | CDK2 | 41.70 nM |
| 3-(piperazinylmethyl)benzofuran derivative 11e | CDK2 | 46.88 nM |
| 3-(piperazinylmethyl)benzofuran derivative 13c | CDK2 | 52.63 nM |
| Staurosporine (reference) | CDK2 | 56.76 nM |
Cellular and Molecular Pathways Influenced by this compound Derivatives
The interaction of this compound derivatives with their biological targets triggers a cascade of effects on various cellular and molecular pathways. These downstream effects are the basis for their therapeutic potential in a range of diseases.
Inhibition of Cell Proliferation and Apoptosis Induction
A significant body of research has demonstrated the anti-proliferative and pro-apoptotic effects of piperazine derivatives in cancer cells. nih.govnih.govnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, including prostate (PC-3), breast (4T1, MCF-7), hepatocellular (HUH-7), and colorectal (HCT-116) cancer cells. nih.govnih.govnih.gov
The underlying mechanisms for these effects are often linked to the induction of apoptosis, or programmed cell death. For instance, some benzothiazole-piperazine derivatives have been found to cause apoptosis by inducing cell cycle arrest at the subG1 phase. nih.gov The cytotoxic effects of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against breast cancer cells are thought to be mediated through the inhibition of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in cancer. nih.gov
In silico studies, including molecular docking, have been used to predict the binding affinities of these compounds to their targets and to elucidate the molecular interactions that drive their anti-proliferative activity. nih.govnih.gov
| Compound/Derivative Series | Cancer Cell Line | Effect | Potential Mechanism |
| Arylpiperazine derivatives | Prostate (PC-3) | Anti-proliferative | Interaction with androgen receptor |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Breast (4T1) | Cytotoxicity | Inhibition of CAIX |
| Benzothiazole-piperazine derivatives | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | Cytotoxicity, Apoptosis | Cell cycle arrest at subG1 phase |
Modulation of Inflammatory Markers and Cytokines
Certain this compound derivatives have demonstrated significant anti-inflammatory properties by modulating the expression of key inflammatory mediators. nih.govmedchemexpress.com For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) has been shown to reduce the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a pleurisy model. nih.gov This reduction in cytokine levels is associated with a decrease in cell migration and myeloperoxidase activity, both of which are hallmarks of inflammation. nih.gov
Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also exhibited anti-inflammatory effects by reducing edema, cell migration, and protein exudation in inflammatory models. medchemexpress.com The anti-inflammatory and anti-nociceptive effects of LQFM-008 are suggested to be mediated, at least in part, through the serotonergic pathway. medchemexpress.com
| Compound | Inflammatory Model | Effect on Inflammatory Markers |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy | Reduced levels of IL-1β and TNF-α |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and protein exudation |
Gamma-Aminobutyric Acid (GABA) Receptor Interaction
Piperazine derivatives have been identified as modulators of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Specifically, many of these derivatives act as antagonists of the GABAA receptor, inhibiting the GABA-evoked ion current. nih.gov
The potency of this antagonism varies depending on the specific substitutions on the piperazine ring. For example, chlorophenylpiperazines have been found to be among the most potent GABAA receptor antagonists. nih.gov The IC20 value for 1-(2-chlorophenyl)piperazine (B141456) (2CPP) was determined to be 46µM, and at a concentration of 1mM, it induced a maximum inhibition of approximately 90%. nih.gov The rank order of potency for a series of tested derivatives was found to be 2CPP > 3MPP > 4CPP > 4MPP > 2MBP > 3CPP > PP > 4FPP > 2MPP > TFMPP > 3MBP > BZP. nih.gov
This antagonistic action on GABAA receptors can lead to an increase in catecholamine levels, which may contribute to the psychoactive effects of some piperazine derivatives. nih.gov It is important to note that while some piperazine derivatives antagonize GABAA receptors, other related compounds, such as piperine (B192125) (a piperidine derivative), can act as positive allosteric modulators, potentiating GABA-induced currents.
| Compound | Target | Action | Potency (IC20/IC50) |
| 1-(2-chlorophenyl)piperazine (2CPP) | GABAA Receptor | Antagonist | IC20 = 46µM |
| Various piperazine derivatives | GABAA Receptor | Antagonist | Varies by derivative |
| Piperine | GABAA Receptor | Positive Allosteric Modulator | EC50 range: 42.8 µM - 59.6 µM |
Advanced Characterization and Spectroscopic Analysis of Piperazine 1 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of piperazine (B1678402) derivatives. rsc.org ¹H and ¹³C NMR analyses are fundamental in verifying the structural identities of newly synthesized compounds. rsc.org For piperazine-containing molecules, NMR is particularly insightful for studying their conformational dynamics in solution, such as the interconversion of the piperazine ring's chair conformations and the restricted rotation around the amide bond formed from the carboxylic acid group. rsc.orgresearchgate.net The chemical environment, including the choice of solvent, can influence the observed spectra. For instance, ¹H NMR spectra of 1-(4-nitrobenzoyl)piperazine (B1268174) recorded in various deuterated solvents (CDCl₃, DMSO-d₆, acetone-d₆, methanol-d₄, and acetonitrile-d₃) show distinct differences, highlighting the role of the solvent in conformational studies. researchgate.netresearchgate.net
Dynamic NMR (DNMR) Studies
Dynamic NMR (DNMR) is a powerful tool for investigating the conformational dynamics of piperazine derivatives. beilstein-journals.orgbeilstein-journals.org Many of these compounds exist as distinct conformers at room temperature due to two primary phenomena: the restricted rotation of the partial double bond of the amide group and the limited interconversion between the two chair conformations of the piperazine ring. researchgate.netresearchgate.net
Temperature-dependent ¹H NMR experiments allow for the determination of coalescence points, where the signals from interconverting conformers broaden and merge into a single peak. researchgate.net From these coalescence temperatures, the activation energy barriers (ΔG‡) for both the amide bond rotation and the ring inversion can be calculated. rsc.orgresearchgate.net For example, in a study of N-benzoylated piperazines, two coalescence points were identified for nitro derivatives, allowing for the calculation of their respective activation energy barriers. beilstein-journals.orgbeilstein-journals.org The choice of solvent is critical for these experiments; DMSO-d₆ is often selected for measuring coalescence temperatures due to its high boiling point. researchgate.net
| Process | Coalescence Temperature (Tc) | Activation Energy (ΔG‡) |
|---|---|---|
| Amide Bond Rotation | 50 °C (322 K) | Data not specified |
| Ring Inversion | 67 °C | Data not specified |
Two-Dimensional (2D) Correlation Spectroscopy (COSY)
Two-Dimensional (2D) Correlation Spectroscopy (COSY) is an NMR experiment that reveals scalar (J-coupling) relationships between protons, typically those on adjacent carbon atoms. oxinst.com In a COSY spectrum, the one-dimensional ¹H NMR spectrum is plotted on both axes. sdsu.edu Peaks appearing on the diagonal correspond to the standard ¹H spectrum, while off-diagonal peaks, or "cross-peaks," indicate that the protons at the corresponding chemical shifts on each axis are coupled to each other. sdsu.edulibretexts.org
For derivatives of piperazine-1-carboxylic acid, the COSY spectrum is invaluable for assigning the proton signals of the piperazine ring. The protons on the adjacent carbons within the ring (e.g., between C2-H and C3-H) will show cross-peaks, confirming their connectivity and helping to trace the spin system of the heterocyclic ring. oxinst.comresearchgate.net This technique is essential for unambiguously assigning signals in complex spectra where simple multiplicity analysis might be insufficient. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of piperazine derivatives by analyzing their fragmentation patterns. researchgate.netcore.ac.uk It offers crucial support for the structural characterization of newly synthesized compounds. core.ac.uk The fragmentation behavior of these molecules can be studied in detail using collision-induced dissociation (CID) in tandem mass spectrometry (MSⁿ scans), which facilitates structural confirmation. core.ac.uk For example, the fragmentation of a specific piperazine derivative (protonated molecule at m/z 304.1) yielded a single primary product ion at m/z 204.0, corresponding to a characteristic neutral loss of N-methylpiperazine. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Techniques like Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometry can measure the mass-to-charge ratio (m/z) with very high precision, often with mass errors of less than 5 parts per million (ppm). core.ac.uk This level of accuracy is critical for confirming the molecular formula of a newly synthesized this compound derivative and distinguishing it from other compounds with the same nominal mass. core.ac.uk For instance, the exact masses of two new piperazine derivatives were determined with mass errors not exceeding 2.8 ppm. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov This technique is widely used for the quantification of piperazine derivatives in complex matrices, such as biological fluids. nih.govresearchgate.net The method involves separating the analyte from other components on an LC column before it enters the mass spectrometer, where it is ionized (often using an electrospray ionization, ESI, source) and fragmented. nih.gov Specific fragmentation transitions (from a precursor ion to a product ion) are monitored using multiple reaction monitoring (MRM), providing high selectivity and sensitivity for quantification. researchgate.net LC-MS/MS methods have been developed to achieve low limits of quantification, for example, down to 1.0 ng/mL for tandospirone, a piperazine derivative, in plasma. nih.gov
| Parameter | Condition |
|---|---|
| LC Column | Reverse-phase C18 researchgate.net |
| Mobile Phase | Methanol-water with 5mM ammonium (B1175870) acetate (B1210297) researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Lower Limit of Quantification | 0.2 ng/mL to 10.0 ng/mL nih.govresearchgate.net |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, FTIR is instrumental in confirming key structural features.
The spectrum of the parent piperazine ring shows characteristic bands for N-H stretching (around 3300-3500 cm⁻¹ for secondary amines, though this is absent in many derivatives), C-H stretching (typically 2800-3000 cm⁻¹), and C-N stretching vibrations (often found in the 1000-1200 cm⁻¹ region). Upon formation of the carboxylic acid or its amide/ester derivatives, new, strong absorption bands appear. A crucial band is the carbonyl (C=O) stretching vibration, which is very intense and typically appears in the region of 1630-1760 cm⁻¹. The exact position of this band can provide clues about the nature of the carbonyl group (e.g., carboxylic acid, amide, or ester). Carboxylic acids also exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching region. youtube.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |
| Amide/Carbamate N-H | Stretching | 3100 - 3500 | Medium |
| Alkyl C-H | Stretching | 2850 - 2960 | Medium-Strong |
| Carbonyl C=O (Amide/Carbamate) | Stretching | 1630 - 1690 | Strong |
| Carbonyl C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C-N | Stretching | 1000 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated systems.
For derivatives of this compound, the electronic transitions observed are typically of the n→σ* (non-bonding to sigma antibonding) and π→π* (pi bonding to pi antibonding) types. biointerfaceresearch.comyoutube.com The piperazine ring itself, being a saturated heterocycle, does not absorb significantly in the typical UV range. researchgate.net However, when functional groups containing double bonds (like a carbonyl group from the carboxylic acid) or aromatic rings are introduced, characteristic absorption bands appear. biointerfaceresearch.com The carboxyl group, for instance, typically exhibits an absorption band around 210 nm. libretexts.org
The n→σ* transitions involve electrons from the non-bonding lone pairs on nitrogen and oxygen atoms. These transitions generally require higher energy and appear at shorter wavelengths. youtube.com The π→π* transitions are associated with unsaturated systems, such as aromatic rings attached to the piperazine nucleus or other conjugated systems within the derivative. biointerfaceresearch.com These transitions are usually more intense and occur at longer wavelengths, which can be affected by the solvent's polarity and the extent of conjugation. elte.hu
UV-Vis spectroscopy also serves as a valuable tool for assessing the purity of this compound derivatives. The presence of impurities with significant UV absorbance can be readily detected, even at low concentrations. By comparing the spectrum of a sample to that of a known pure standard, one can identify discrepancies that may indicate contamination. The molar absorptivity (ε) at a specific wavelength (λmax) is a constant for a pure compound, and any deviation can suggest the presence of impurities.
Table 1: Electronic Transition Data for Selected Piperazine Derivatives
| Compound/Ligand | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition Type |
| Ligand H₂L1¹ | 211 | 2090 | n→σ |
| Ligand H₂L2² | 212, 252 | 2110, 230 | n→σ, π→π* |
| Pr-NNFX Complex³ | 350 | Not Specified | Ligand-to-Metal Charge Transfer |
¹ H₂L1: A piperazine derivative without a π-electron system. Data sourced from a study on metal complexes with piperazine-based ligands. biointerfaceresearch.com ² H₂L2: A piperazine derivative containing a benzene (B151609) ring. Data sourced from the same study. biointerfaceresearch.com ³ Pr-NNFX: A praseodymium complex with a piperazine-containing quinolone carboxylic acid derivative. nih.gov
Electrochemical Techniques: Cyclic Voltammetry for Redox Properties
Cyclic voltammetry (CV) is a premier electrochemical technique for investigating the redox (reduction-oxidation) properties of chemical compounds. It provides information about the potentials at which a species is oxidized or reduced and can offer insights into the stability of the resulting species.
In the context of this compound derivatives, CV can be used to study the electrochemical behavior imparted by the core structure and its various substituents. The nitrogen atoms in the piperazine ring can participate in electrochemical processes, although often at high potentials. More commonly, the redox activity of these derivatives is dictated by electroactive groups attached to the this compound scaffold, such as ferrocenyl or quinone moieties. researchgate.net
A typical CV experiment involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential is called a cyclic voltammogram. For a reversible redox process, the voltammogram shows a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The midpoint potential (E₁/₂) between these two peaks provides an approximation of the standard reduction potential of the compound, which is a measure of its thermodynamic tendency to be reduced or oxidized. The separation between the anodic and cathodic peak potentials (ΔEp) gives an indication of the electron transfer kinetics. researchgate.net
Studies on ferrocenyl-based piperazine derivatives have demonstrated quasi-reversible one-electron transfer processes associated with the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net The introduction of electron-withdrawing groups, such as a carboxylic acid on a pyrazine (B50134) ring, can shift the redox potential to more positive values, making the compound harder to oxidize. dtu.dk The reversibility of the redox process can be influenced by the solvent, the electrolyte, and the scan rate. researchgate.net
Table 2: Cyclic Voltammetry Data for Representative Piperazine and Related Heterocyclic Derivatives
| Compound | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Midpoint Potential (E₁/₂, V) | Notes |
| Ferrocenyl Betti Base Derivative¹ | ~0.58 | ~0.50 | ~0.54 | Quasi-reversible, Fc/Fc⁺ couple in CH₃CN/LiClO₄. |
| Pyrazine-2-carboxylic acid² | Not clearly resolved | -0.92 | Not applicable | Irreversible reduction in aqueous buffer. |
| Quinoxaline-1,4-dioxide³ | -0.49 | -0.56 | -0.53 | Reversible first wave reduction in DMF. |
¹ A complex derivative containing a 1-(4-ferrocenylbutyl)piperazine moiety. researchgate.net ² Data for a related nitrogen-containing heterocycle, pyrazine-carboxylic acid, showing the effect of the carboxyl group. dtu.dk ³ Data for a related dinitrogen heterocycle showing reversible redox behavior. nih.gov
X-ray Crystallography for Solid-State Structure Determination of this compound Complexes
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry and intermolecular interactions, such as hydrogen bonding and crystal packing.
For complexes of this compound, single-crystal X-ray diffraction reveals how the ligand coordinates to a metal center. The piperazine ring is conformationally flexible and can adopt different conformations, most commonly a stable chair form. biointerfaceresearch.com However, upon coordination to a metal ion, it can be forced into a higher-energy boat conformation to act as a bidentate ligand, binding through both nitrogen atoms. nih.gov The carboxylate group provides an additional coordination site, allowing the molecule to act as a bridging or chelating ligand.
The solid-state structure is critical for understanding the properties of these materials. For example, in a series of Ti(IV) piperazine-based complexes, X-ray crystallography showed that the final structure, either a monomeric or dimeric complex, was dependent on the steric bulk of the piperazine ligand. nih.gov The detailed structural information obtained from crystallography is essential for structure-property relationship studies and for the rational design of new materials with desired functionalities. The data obtained includes the crystal system, space group, and the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.
Table 3: Crystallographic Data for Selected Piperazine-Containing Complexes
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Cu(17-anePyN₅Pip)₂¹ | Monoclinic | P2₁/n | 12.115 | 11.236 | 16.597 |
| Zn(17-anePyN₅Pip)₂¹ | Monoclinic | P2₁/n | 12.164 | 11.213 | 16.634 |
| Ti₂(L)(OⁱPr)₆² | Triclinic | P-1 | 9.176 | 11.458 | 12.305 |
¹ Copper(II) and Zinc(II) complexes of a macrocycle containing a piperazine unit (17-anePyN₅Pip). nih.gov ² A dinuclear Titanium(IV) complex with a piperazine-based ligand (L). nih.gov
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how ligands like piperazine (B1678402) derivatives fit into the binding site of a protein, providing crucial information for drug design. fgcu.edunih.gov
Molecular docking simulations are employed to predict the binding modes and estimate the binding affinities of piperazine-containing ligands to their biological targets. For instance, in studies targeting the HIV-1 gp120 envelope protein, a known antiviral target, docking calculations were performed to assess the suitability of piperazine-cored compounds to bind within the Phe43 cavity. biorxiv.orgnih.gov These simulations can predict binding energy, often expressed as a Glide Gscore or similar scoring function, which helps in ranking potential inhibitors. ijpsdronline.com For example, a study on piperazin-1-ylpyridazine derivatives identified a lead compound with a high binding affinity towards the dCTPase protein, indicated by a Glide Gscore of -4.649. ijpsdronline.com The primary binding mode often involves the piperazine ring interacting at the entrance of the target's binding cavity, highlighting its importance for activity. biorxiv.org The plausible binding modes for various piperazine derivatives have been analyzed in targets such as the Sigma 1 Receptor (S1R), where ligands were observed to occupy primary and secondary regions of the binding cavity. nih.gov
A key outcome of molecular docking is the identification of specific amino acid residues within the target protein that are crucial for ligand binding. These interactions can be categorized as hydrogen bonds, hydrophobic interactions, ionic bonds, or π-π stacking. ijpsdronline.comnih.gov In the context of HIV-1 gp120, docking and subsequent molecular dynamics studies confirmed interactions with residues such as Asp368, Gly473, Trp427, and Asn425. biorxiv.org Similarly, docking of a piperazin-1-ylpyridazine derivative into the dCTPase enzyme revealed two hydrogen bonds with Gln82 and Glu78, a π-π stacking interaction with Arg109, and hydrophobic interactions with several other residues including Ala108, Phe23, and Trp47. ijpsdronline.com These findings are critical for understanding the mechanism of inhibition and for designing new molecules with improved affinity and specificity.
| Ligand Class | Target Protein | Interacting Amino Acid Residues | Interaction Type |
| Piperazine-cored compounds | HIV-1 gp120 | Asp368, Gly473, Trp427, Asn425 | Hydrogen Bonds |
| Piperazin-1-ylpyridazine | dCTPase | Gln82, Glu78 | Hydrogen Bonds |
| Piperazin-1-ylpyridazine | dCTPase | Arg109 | π-π Stacking |
| Piperazin-1-ylpyridazine | dCTPase | Ala108, Phe23, Trp47, Pro79, Trp84 | Hydrophobic |
| Piperazine derivatives | Sigma 1 Receptor (S1R) | Not specified | Hydrogen bonds, hydrophobic, ionic, water bridges |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility of ligands and the stability of ligand-protein complexes over time. researchgate.netnih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of molecular interactions. biorxiv.orgnih.gov For piperazine derivatives targeting HIV-1 gp120, MD studies have been used to confirm the stability of interactions identified through docking, with some hydrogen bonds persisting for over 90% of the simulation time. biorxiv.org MD simulations also reveal that the flexibility of these molecules is more important for their inhibitory activity than generally assumed, offering insights that can guide the design of inhibitors with improved antiviral properties. nih.gov The stability of a modeled dCTPase protein was assessed using MD simulations before performing docking studies with piperazine derivatives. ijpsdronline.com Furthermore, MD simulations have been used to study the effect of solvents on protein structure, which can influence ligand binding and conformational stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com These models are instrumental in predicting the activity of newly designed compounds. nih.gov
A three-dimensional QSAR (3D-QSAR) study was conducted on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH). mdpi.comresearchgate.net This study utilized the comparative molecular similarity indices analysis (CoMSIA) method to develop a predictive model. mdpi.com The resulting model was extensively validated and demonstrated high statistical significance, which is crucial for its predictive power. mdpi.comresearchgate.net Based on the contour maps generated from the model, which highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, new compounds with high predicted FAAH inhibition were designed. mdpi.com QSAR analyses, in conjunction with docking and MD simulations, have also been applied to piperazine-cored compounds to assess their potential as HIV-1 gp120 inhibitors. biorxiv.org
| QSAR Model Parameter | Value | Description |
| q² | 0.734 | Cross-validated correlation coefficient, indicating good internal predictive ability. |
| r² | 0.966 | Non-cross-validated correlation coefficient, indicating a good fit of the model to the training data. |
| r²m | 0.723 | A metric for model validation, indicating robustness. |
Data from a 3D-QSAR/CoMSIA study on piperazine-carboxamide FAAH inhibitors. mdpi.comresearchgate.net
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally. nih.gov
A notable example involved a high-throughput virtual screening of a massive library of 16.3 million combinatorially generated compounds with a piperazine core. biorxiv.orgbiorxiv.org This library was screened against the gp120 envelope glycoprotein (B1211001) of HIV-1 to identify potential attachment inhibitors. biorxiv.orgbiorxiv.org The process involves generating a virtual library of compounds and then using docking calculations to assess the binding suitability of each ligand. biorxiv.org This strategy is not limited to viral targets; virtual screening has also been used to design N-substituted 7-piperazin-1-ylfluoroquinolone derivatives as potential DNA gyrase inhibitors. researchgate.net The design of these virtual libraries often starts with a known pharmacophoric scaffold, such as the piperazine ring, which is known to be important for the desired biological activity. biorxiv.orgnih.gov
Conformational Analysis and Energy Minimization Techniques
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. njit.edu This analysis is critical because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. nih.gov
For flexible molecules like piperazine derivatives, understanding their conformational preferences is essential. nih.gov Long molecular dynamics simulations can be used to explore the conformational transitions of cyclic peptides in solution, revealing predominant and minor conformers. wustl.edu The conformational free energies of piperidine (B6355638) derivatives, which are structurally related to piperazines, have been determined and can be quantitatively predicted by molecular mechanics calculations. nih.gov These calculations often involve energy minimization techniques, such as the steepest descent method. ijcsit.com Energy minimization is a process used to find a stable conformation of a molecule, corresponding to a local or global minimum on its potential energy surface. ijcsit.com This process is a standard step before molecular dynamics simulations to ensure the starting structure is energetically favorable. ijcsit.com The study of the carboxyl functional group, a key component of Piperazine-1-carboxylic acid, shows that while the syn conformation is generally preferred, the anti state may also be present in solution, which has implications for molecular modeling and partial charge calculations. nih.govchemrxiv.org
Future Perspectives and Emerging Avenues in Piperazine 1 Carboxylic Acid Research
Development of Multi-Targeted Ligands for Complex Disease Management
The traditional "one-target, one-drug" approach is often insufficient for treating complex, multifactorial diseases like Alzheimer's disease (AD) and cancer. This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. Piperazine-1-carboxylic acid and its derivatives are ideal scaffolds for MTDLs due to their versatile chemical nature.
In the context of Alzheimer's disease, research has focused on designing piperazine (B1678402) derivatives that can concurrently inhibit key enzymes and processes involved in the disease's progression. nih.gov For instance, scientists have developed piperazine-based compounds that act as dual inhibitors of both acetylcholinesterase (AChE), an enzyme that breaks down a key neurotransmitter, and the self-aggregation of amyloid-beta (Aβ) peptides, which form toxic plaques in the brain. nih.gov One study highlighted a particular derivative, compound 5k , which not only strongly inhibited AChE but also demonstrated the highest inhibition of Aβ self-aggregation (88.81%). nih.gov Molecular docking studies suggested that this compound binds to both the catalytic and peripheral sites of the AChE enzyme. nih.gov This multi-pronged approach offers a more holistic therapeutic strategy for neurodegenerative disorders. nih.gov
Table 1: Multi-Target Activity of Piperazine Derivatives in Alzheimer's Disease Models
| Compound | Target 1: AChE Inhibition (IC₅₀) | Target 2: Aβ Aggregation Inhibition (%) |
| 5h | 6.83 nM | ~54% - 89% |
| 5k | 2.13 nM | 88.81% |
| Donepezil (Reference) | > 2.13 nM | Not specified |
Data sourced from in vitro studies on piperazine derivatives. nih.gov
Integration of this compound Derivatives with Nanotechnology for Advanced Drug Delivery Systems
The convergence of nanotechnology and medicinal chemistry is opening new frontiers in drug delivery, enabling more precise targeting of diseased cells and controlled release of therapeutic agents. This compound derivatives are being integrated into nanomaterials to create sophisticated drug delivery vehicles.
A notable example is the functionalization of mesoporous silica (B1680970) nanorods (SBA-15) with piperazine and its carboxylic acid derivatives to serve as nanocarriers for the anticancer drug gemcitabine (B846). nih.gov The carboxylic acid groups on the piperazine moiety were found to significantly enhance the loading capacity of the drug, reaching up to 36% by weight. nih.gov This is attributed to the strong interaction between the carboxylic acid-modified surface and the gemcitabine molecules. Furthermore, this surface functionalization leads to a significantly slower and more controlled release of the drug, which can improve therapeutic efficacy while minimizing side effects. nih.gov This research demonstrates the potential of using this compound as a key component in creating next-generation, high-capacity, and controlled-release drug delivery systems. nih.govresearchgate.net
Expanding the Scope of Green Synthetic Methodologies for this compound Production
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. unibo.it This involves developing synthetic methods that are more efficient, use less hazardous substances, and generate minimal waste. Research into the synthesis of piperazine and its derivatives is actively moving in this direction. researchgate.netresearchgate.net
Key advancements include the use of photoredox catalysis, which employs visible light to drive chemical reactions, often under mild conditions. mdpi.com Organic photoredox catalysts, in particular, offer a greener alternative to traditional heavy-metal catalysts. mdpi.com Other sustainable strategies being explored include microwave-assisted synthesis, the use of environmentally benign solvents like aqueous ethanol (B145695), and the development of one-pot multicomponent reactions that reduce the number of synthetic steps and purification processes. researchgate.netrsc.org For example, a method based on a decarboxylative cyclization protocol uses an organic photoredox catalyst and avoids toxic reagents like tin. mdpi.com These green methodologies not only make the production of this compound derivatives more sustainable but can also improve efficiency and cost-effectiveness. mdpi.comrsc.org
Advanced Computational Methodologies for Rational Design of this compound Derivatives
Computational tools are revolutionizing drug discovery by enabling the rational design of molecules with specific biological activities. rsc.org Methods like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies allow scientists to predict how a molecule will interact with a biological target before it is even synthesized. nih.govmdpi.com
These in silico techniques are being extensively applied to the design of this compound derivatives. dntb.gov.ua For example, molecular docking has been used to visualize how novel phenylpiperazine derivatives of 1,2-benzothiazine bind to DNA and topoisomerase IIα, a key enzyme in cancer cell proliferation. mdpi.com These computational studies help to explain the compounds' cytotoxic activity and guide the design of more potent anticancer agents. mdpi.com Similarly, computational analysis of structure-activity relationships (SAR) has been employed to understand the antiproliferative effects of acylsulfonylpiperazines against prostate cancer cells. rsc.org By predicting binding affinities and interaction modes, these advanced computational methods accelerate the discovery process, reduce the reliance on expensive and time-consuming screening, and facilitate the optimization of lead compounds. nih.govmdpi.com
Exploration of Novel Therapeutic and Industrial Applications for this compound Derivatives
The structural versatility of the this compound core continues to inspire the exploration of new applications beyond its established roles. researchgate.netjocpr.com Researchers are actively investigating its potential in a wide range of therapeutic and industrial areas.
In therapeutics, novel esters of this compound have been patented for their potential antidepressant and analgesic activities. google.com Other derivatives are being developed as antifungal agents, with some showing promise in combating fungal infections by inducing the accumulation of reactive oxygen species (ROS) in fungal cells. researchgate.net
Beyond medicine, there is growing interest in industrial applications, particularly in agriculture. A series of phenazine-1-carboxylic piperazine derivatives were synthesized and evaluated for their fungicidal properties against common plant pathogens. nih.gov One compound, 5r , exhibited potent activity against a range of fungi, including Rhizoctonia solani and Alternaria solani, with efficacy greater than the parent compound, phenazine-1-carboxylic acid (PCA). nih.gov This highlights the potential for developing new, eco-friendly agrochemicals to protect crops from fungal diseases. nih.gov The core piperazine structure is also used in the manufacturing of plastics, resins, and pesticides. chemicalbook.com
Table 2: Fungicidal Activity of Phenazine-1-carboxylic Piperazine Derivative (5r)
| Pathogenic Fungi | Compound 5r (EC₅₀ µM) | PCA (EC₅₀ µM) |
| Rhizoctonia solani | 24.6 | 33.2 |
| Alternaria solani | 42.9 | 81.5 |
| Fusarium oxysporum | 73.7 | 186.5 |
| Fusarium graminearum | 73.8 | 176.4 |
| Pyricularia oryzac Cavgra | 34.2 | 37.3 |
EC₅₀ represents the concentration required to inhibit 50% of fungal growth. Lower values indicate higher potency. nih.gov
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing piperazine-1-carboxylic acid derivatives, and how do reaction conditions influence yields?
- Methodological Answer : this compound derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, LQFM008 (a this compound ethyl ester derivative) was synthesized by reacting 1-phenylpyrazole intermediates with piperazine precursors under reflux in ethanol . Optimization of reaction time, temperature, and stoichiometry is critical. In a multi-step synthesis, yields can be improved using tert-butyl ester protection (e.g., tert-butyl piperazine-1-carboxylate intermediates) to enhance stability during purification . Post-synthesis, column chromatography with dichloromethane/acetone (70:30) is commonly used for purification, achieving yields >80% in optimized protocols .
Q. How can NMR and HPLC be utilized to characterize this compound derivatives?
- Methodological Answer :
- NMR : NMR spectra typically show resonances for piperazine protons at δ 3.2–3.7 ppm (split into multiplets due to coupling) and aromatic protons from substituents (e.g., pyridinyl or phenyl groups) at δ 7.2–8.4 ppm. NMR confirms carbonyl carbons at ~160–170 ppm .
- HPLC : Reverse-phase HPLC with C18 columns (4.6 mm I.D., 2.7 µm) and UV detection at 254 nm is standard. Mobile phases often use acetonitrile/water gradients. For example, derivatives like 4-(3-trifluoromethylpyridin-2-yl)this compound amides show retention times of 5.8–6.6 minutes, with purity >89% .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosol formation is possible .
- Ventilation : Conduct reactions in fume hoods to avoid inhaling vapors (e.g., during chloroacetyl group substitutions) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid generating dust .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of TRPV1 antagonists based on this compound scaffolds?
- Methodological Answer : SAR studies for TRPV1 antagonists focus on substituent electronegativity and steric effects. For 4-(3-trifluoromethylpyridin-2-yl)this compound amides , the trifluoromethyl group enhances binding affinity by interacting with hydrophobic receptor pockets. Modifying the pyridinyl ring (e.g., bromination at position 6) alters metabolic stability, as shown in guinea pig cough models . Parallel synthesis and docking simulations (e.g., using AutoDock Vina) validate pharmacophore models, prioritizing derivatives with IC < 100 nM .
Q. What strategies improve the bioavailability of this compound derivatives in CNS-targeted drug development?
- Methodological Answer :
- Lipophilicity Optimization : Introduce alkyl esters (e.g., ethyl or tert-butyl) to increase logP values. LQFM008’s ethyl ester group enhances blood-brain barrier penetration, confirmed via in vivo anxiolytic assays in mice .
- Metabolic Stability : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450 oxidation. Pharmacokinetic studies in rodents (plasma t > 4 hours) guide dose adjustments .
Q. How do reaction mechanisms differ in nucleophilic substitution vs. Buchwald-Hartwig coupling for this compound intermediates?
- Methodological Answer :
- Nucleophilic Substitution : Chloroacetyl groups react with amines (e.g., benzodioxinyl derivatives) in polar aprotic solvents (DMF or THF) at 60–80°C. Yields depend on leaving group ability (Cl > Br) .
- Buchwald-Hartwig Coupling : Used for aryl-piperazine bonds (e.g., 4-iodoaniline with tert-butyl piperazine-1-carboxylate). Catalytic CuI/KPO in 2-propanol at 80°C achieves 43% yield. Additives like ethylene glycol improve ligand efficiency .
Q. What analytical challenges arise in quantifying trace impurities in this compound derivatives, and how are they resolved?
- Methodological Answer :
- Challenge : Residual solvents (e.g., DMF) and unreacted intermediates complicate HPLC traces.
- Solution : Use high-resolution mass spectrometry (HRMS) with ESI+ ionization to detect impurities at <0.1% levels. For example, JNJ17203212 (a TRPV1 antagonist) was analyzed via LC-MS (m/z 411.2 [M+H]) to confirm purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
